molecular formula C6H9N3S B13845295 N-methyl-2-(methylthio)pyrimidin-4-amine

N-methyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B13845295
M. Wt: 155.22 g/mol
InChI Key: CQTLSDXBZIYVOJ-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative featuring a methylamino group at position 4 and a methylthio (-SMe) substituent at position 2. Its molecular formula is C₆H₉N₃S, with a molecular weight of 155.22 g/mol. The compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of adenosine receptor antagonists and kinase inhibitors. Its structural simplicity allows for versatile modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

N-methyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C6H9N3S/c1-7-5-3-4-8-6(9-5)10-2/h3-4H,1-2H3,(H,7,8,9)

InChI Key

CQTLSDXBZIYVOJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-methyl-2-(methylthio)pyrimidin-4-amine, highlighting substituent variations, properties, and biological activities:

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound -NHMe (position 4), -SMe (position 2) C₆H₉N₃S Intermediate for A2A antagonists; moderate clogP (2.51), ligand efficiency 0.51
6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine -Cl (position 6), -NHMe (4), -SMe (2) C₆H₈ClN₃S Increased molecular weight (189.66 g/mol); similarity score 0.96 to parent compound
N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine -3-nitro-triazole (position 2), -NHMe (4) C₇H₈N₇O₂ Enhanced thermal stability (mp 235–237°C); nitro group improves electron-withdrawing effects
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine -Cl (position 2), -NH-(4-SMe-phenyl) (4) C₁₁H₁₀ClN₃S Halogenation increases binding specificity; chemokine receptor antagonist activity
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine -Cl (6), -NH-cyclopropyl (4), -SMe (2) C₈H₁₀ClN₃S Cyclopropyl group enhances steric bulk; pKa 1.36, boiling point 378°C

Structural and Functional Insights

In , chloro-substituted pyrimidines demonstrated nanomolar affinity (0.22 nM for hA2A) due to enhanced hydrophobic interactions . Nitro groups (e.g., 3-nitro-triazole analog) introduce strong electron-withdrawing effects, stabilizing charge-transfer interactions in kinase inhibitors. This modification correlates with cytotoxic activity in cancer cell lines .

Impact on Physicochemical Properties :

  • Methylthio (-SMe) vs. Sulfonyl (-SO₂) : Methylthio groups contribute to moderate lipophilicity (clogP ~2.5), aiding blood-brain barrier (BBB) penetration, as seen in A2A antagonists . Sulfonyl derivatives (e.g., in ) exhibit higher polarity, reducing CNS activity but improving aqueous solubility .
  • Halogenation : Chloro or fluoro substituents (e.g., compound 24 in ) enhance metabolic stability and target specificity by resisting cytochrome P450 oxidation .

Biological Activity Trends :

  • A2A Antagonists : Pyrimidines with -NHMe and -SMe groups (e.g., compound 10 in ) showed dose-proportional brain exposure and reversal of catalepsy in rats, despite suboptimal metabolic stability .
  • Kinase Inhibitors : Nitro-triazole analogs () and thiazolylpyrimidines () demonstrated potent aurora kinase inhibition (Ki <10 nM), linked to mitotic failure and polyploidy in cancer cells .

Synthetic Flexibility :

  • The methylthio group facilitates nucleophilic displacement reactions. For example, describes nitroso group migration under acidic conditions, highlighting the reactivity of the methylthio substituent in rearrangement reactions .

Key Research Findings

  • Metabolic Stability : Chloro and fluoro derivatives exhibit improved metabolic stability in liver microsomes compared to the parent compound, though BBB penetration may be compromised .
  • Thermal Stability : Nitro-substituted analogs (e.g., ) show higher melting points (>200°C), suggesting enhanced crystalline stability .

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